molecular formula C8H6Cl4 B134366 1,2,4,5-Tetrachloro-3,6-dimethylbenzene CAS No. 877-10-1

1,2,4,5-Tetrachloro-3,6-dimethylbenzene

Cat. No. B134366
CAS RN: 877-10-1
M. Wt: 243.9 g/mol
InChI Key: CTSQZGJZQUVGBQ-UHFFFAOYSA-N
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Description

The compound "1,2,4,5-Tetrachloro-3,6-dimethylbenzene" is a chlorinated derivative of benzene, where four hydrogen atoms are substituted by chlorine atoms and two by methyl groups. This structure is part of a broader class of polyhalogenated and polymethylated benzenes, which are of interest due to their unique chemical and physical properties. These compounds are often used as intermediates in the synthesis of more complex molecules and materials.

Synthesis Analysis

The synthesis of halogenated and methylated benzene derivatives can be achieved through various methods. For instance, the synthesis of sterically hindered phosphine derivatives of fluorobenzene is performed by aromatic nucleophilic substitution, as seen in the preparation of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene . Similarly, bulky 1,4-diiodo-2,3,5,6-tetraarylbenzenes are synthesized by reacting hexabromobenzene with Grignard reagents, followed by iodination . These methods highlight the versatility of halogenated benzenes as precursors for further functionalization.

Molecular Structure Analysis

The molecular structure of halogenated benzenes can exhibit interesting features due to steric hindrance. For example, in the case of 1,4-diiodo-2,3,5,6-tetraarylbenzenes, increasing steric pressure can lead to non-planar benzene rings . The molecular structure of 1,2,4,5-tetrafluorobenzene has been studied by electron diffraction and ab initio calculations, revealing a slight deviation from perfect hexagonal symmetry .

Chemical Reactions Analysis

Halogenated benzenes can undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr). For example, 2,3,5,6-tetrachloronitrobenzene reacts with diamines under high pressure to yield cyclization products . These reactions are influenced by factors such as pressure and the nature of the substituents, which can lead to different products.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by their molecular structure. For instance, the presence of halogen atoms can significantly affect the electron distribution within the molecule, which in turn influences properties like reactivity and boiling point. The crystal structures of these compounds can also exhibit polymorphism, as seen in different forms of chloro-dimethoxy-dimethylbenzene . These properties are crucial for understanding the behavior of these compounds in various applications.

Scientific Research Applications

Crystal Structures and NQR Spectra

1,2,4,5-Tetrachloro-3,6-dimethylbenzene has been studied for its crystal structure and the temperature dependence of its 35Cl NQR frequencies. The compound crystallizes monoclinically and the plane of nitro groups is perpendicular to the benzene ring. This information is vital for understanding the compound's physical properties and behavior (Wigand et al., 1987).

Reaction Kinetics

The compound is utilized in experimental studies to understand reaction kinetics. For example, its bromination reactions have been compared to those of other dimethylbenzene derivatives. These studies provide insights into how substituents like nitrile affect reaction rates and the formation of intermediate compounds (Villalba et al., 2018).

Electrochemical Reduction

Research has explored the electrochemical reduction of halobenzenes, including 1,2,4,5-tetrachloro-3,6-dimethylbenzene, at carbon cathodes. This study provides insights into the halogen dance phenomenon during electrolysis and contributes to our understanding of electrochemical processes in organic chemistry (Mubarak & Peters, 1997).

Synthesis of Ammonium Quinone Derivatives

1,2,4,5-Tetrachloro-3,6-dimethylbenzene serves as an intermediate in synthesizing ammonium quinone derivatives. Understanding its role in these syntheses contributes to the broader field of organic synthesis, particularly in the preparation of complex organic compounds (Wiedenfeld et al., 2004).

Benzylic Nucleophilic Substitution

The compound's behavior in nucleophilic substitution reactions has been a subject of interest. Studies have focused on its reactivity under acidic conditions, providing valuable data for understanding substitution reactions in complex organic molecules (Alonso et al., 1990).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1,2,4,5-tetrachloro-3,6-dimethylbenzene
Source PubChem
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InChI

InChI=1S/C8H6Cl4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSQZGJZQUVGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)Cl)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236565
Record name 2,3,5,6-Tetrachloro-p-xylene
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Molecular Weight

243.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Tetrachloro-3,6-dimethylbenzene

CAS RN

877-10-1
Record name 1,2,4,5-Tetrachloro-3,6-dimethylbenzene
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Record name 2,3,5,6-Tetrachloro-p-xylene
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Record name Tetrachloro-p-xylene
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Record name 2,3,5,6-Tetrachloro-p-xylene
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Record name 2,3,5,6-tetrachloro-p-xylene
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Record name 2,3,5,6-Tetrachloro-p-xylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Tazi, J Meinnel, M Sanquer, M Nusimovici… - … Section B: Structural …, 1995 - scripts.iucr.org
(IUCr) Structure of 1,3,5-trichloro-2,4,6-trimethylbenzene at 150 and 297 K, molecular motion and reorientation Acta Crystallographica Section B Structural Science 0108-7681 research …
Number of citations: 30 scripts.iucr.org
A Kubo, A Yogo, F Imashiro, T Terao - The Journal of Physical …, 1996 - ACS Publications
Pentachloro[α,α‘,α‘‘- 2 H 3 ]toluene was studied by deuterium nuclear magnetic resonance (NMR) experiments. Three doublets were observed below 230 K, while a single doublet was …
Number of citations: 19 pubs.acs.org
PG Harvey, F Smith, M Stacey… - Journal of Applied …, 1954 - Wiley Online Library
The direct chlorination of aromatic hydrocarbons, in the presence of a ferric chloride‐iron catalyst, proceeds smoothly to give nuclear‐chlorinated derivatives. Methyl side‐chains are …
Number of citations: 21 onlinelibrary.wiley.com
PG Harvey, F Smith, M Stacey… - Journal of Applied …, 1954 - Wiley Online Library
Photochemical chlorinations of alkylaromatic compounds, such as toluene, the xylenes, mesitylene etc., give the corresponding side‐chain polychloro‐derivatives, though some nuclear …
Number of citations: 2 onlinelibrary.wiley.com
N Rodriguez‐Sanchez, MTD Cronin… - Environmental …, 2014 - Wiley Online Library
The aim to reduce the number of animals in experiments has highlighted the need to develop and validate nonanimal methods as alternatives to bioaccumulation studies using fish. The …
Number of citations: 5 setac.onlinelibrary.wiley.com
N Rodriguez-Sanchez - 2015 - search.proquest.com
The toxicity and bioaccumulation potential of chemicals are properties that need to be assessed in risk assessment. In the context of the aquatic environment, both properties were …
Number of citations: 6 search.proquest.com
ZY Zhang, M Frenkel, KN Marsh, RC Wilhoit - Enthalpies of Fusion and …, 1995 - Springer
This document is part of Subvolume A ‘Enthalpies of Fusion and Transition of Organic Compounds’ of Volume 8 ‘Thermodynamic Properties of Organic Compounds and Mixtures’ of …
Number of citations: 1 link.springer.com

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